molecular formula C8H13F2NO B3027027 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane CAS No. 1214875-09-8

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B3027027
CAS No.: 1214875-09-8
M. Wt: 177.19
InChI Key: TXDBSMYUFFCTNM-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane: is a chemical compound with the molecular formula C8H13F2NO . It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is notable for its incorporation of both fluorine and oxygen atoms, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the spiro compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: 3,3-Difluoro-1-oxa-8-azaspiro[45]decane is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may be used in the design of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. The compound may interact with enzymes, altering their function and leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Comparison: 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties compared to similar compounds. Fluorine atoms can increase the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3,3-difluoro-1-oxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO/c9-8(10)5-7(12-6-8)1-3-11-4-2-7/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDBSMYUFFCTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276076
Record name 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214875-09-8
Record name 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214875-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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